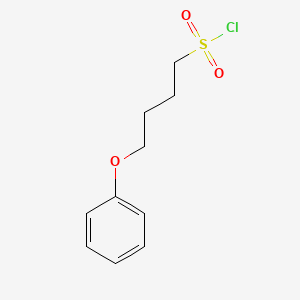

4-Phenoxybutane-1-sulfonic acid chloride

Description

Properties

Molecular Formula |

C10H13ClO3S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

4-phenoxybutane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H13ClO3S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

XKLZYDGDMWSVQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 4-phenoxybutane-1-sulfonic acid chloride and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound* | N/A | C₁₀H₁₁ClO₃S | ~242.7 (inferred) | Phenoxy (C₄), sulfonyl chloride (C₁) |

| 4-Fluorobutane-1-sulfonyl chloride | 372-00-9 | C₄H₈ClFO₂S | 174.62 | Fluorine (C₄), sulfonyl chloride (C₁) |

| 1-(4-Chlorophenyl)butane-1-sulfonyl chloride | 1248955-64-7 | C₁₀H₁₂Cl₂O₂S | 267.17 | 4-Chlorophenyl (C₁), sulfonyl chloride (C₁) |

| 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride | 1909337-37-6 | C₁₁H₁₃Cl₂NO₃S | 310.2 | Chloropentanamido (benzene), sulfonyl chloride (benzene) |

Key Observations:

- Substituent Position: The phenoxy group in this compound is distal to the sulfonyl chloride (C₄ vs. C₁), whereas in 1-(4-chlorophenyl)butane-1-sulfonyl chloride, the aryl group is directly attached to the sulfonyl-bearing carbon . This positional difference may reduce steric hindrance in the former, enhancing its reactivity in nucleophilic substitutions.

- Electronic Effects: The phenoxy group’s electron-donating resonance effect could slightly deactivate the sulfonyl chloride compared to electron-withdrawing groups (e.g., fluorine in 4-fluorobutane-1-sulfonyl chloride) . However, the long alkyl chain in this compound may mitigate this effect.

Reactivity:

- 4-Fluorobutane-1-sulfonyl chloride : The fluorine atom (electronegative but distant from the sulfonyl group) has minimal electronic impact, making its reactivity comparable to simple alkyl sulfonyl chlorides. It is commonly used in synthesizing sulfonamides and sulfonate esters .

- 1-(4-Chlorophenyl)butane-1-sulfonyl chloride : The 4-chlorophenyl group adjacent to the sulfonyl chloride enhances electrophilicity due to its electron-withdrawing nature, favoring reactions with amines or alcohols in pharmaceutical intermediates .

- This compound: The phenoxy group may improve solubility in aromatic solvents, facilitating reactions in non-polar media. Its applications could include polymer crosslinking or surfactant synthesis.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR identify phenoxy and sulfonyl chloride moieties. For example, the sulfonyl chloride group in analogs like 4-fluorobutane-1-sulfonyl chloride shows distinct ¹⁹F NMR shifts .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Computational modeling : Density Functional Theory (DFT) predicts electrophilic reactivity at the sulfonyl chloride site. SMILES notations (e.g.,

C(CCS(=O)(=O)Cl)CFfor fluorinated analogs) enable in silico studies .

What strategies are effective for analyzing contradictory reactivity data in sulfonyl chloride derivatives during cross-coupling reactions?

Advanced Research Focus

Contradictions arise from steric hindrance, electronic effects, or solvent polarity. For example:

- Steric effects : Bulky substituents (e.g., cyclopentylmethoxy) reduce nucleophilic substitution rates compared to linear alkoxy groups .

- Electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity of the sulfonyl chloride, as seen in 4-fluorobutane-1-sulfonyl chloride .

- Troubleshooting : Use kinetic studies (e.g., time-resolved NMR) to isolate rate-determining steps and optimize conditions .

What are the best practices for stabilizing this compound under various experimental conditions?

Q. Advanced Research Focus

- Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis .

- Solvent selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack.

- Stabilizers : Add molecular sieves to scavenge trace moisture during reactions .

How can selective sulfonamide derivatization be achieved using this compound while minimizing side reactions?

Q. Advanced Research Focus

- Stepwise functionalization : React with amines (e.g., primary aliphatic amines) at 0–5°C to control exothermicity .

- Protecting groups : Temporarily block reactive sites on the phenoxy ring to avoid unwanted substitutions .

- Catalysis : Use triethylamine as a base to neutralize HCl byproducts and accelerate sulfonamide formation .

What comparative structural analyses differentiate this compound from its analogs in terms of reactivity and application?

Q. Basic Research Focus

- Substituent effects : Compare with 4-(Methoxy)butane-1-sulfonamide (lower electrophilicity) and 4-Cyclohexylbutane-1-sulfonic acid (lack of chlorination) .

- Collision cross-section (CCS) data : For fluorinated analogs, CCS values predict solubility and diffusion properties .

- Biological activity : Unlike sulfonamides, sulfonyl chlorides are rarely bioactive but serve as intermediates for drug candidates .

What methodologies are recommended for assessing the environmental and health impacts of this compound in laboratory settings?

Q. Advanced Research Focus

- Toxicity screening : Follow EPA guidelines for perfluorinated compounds (e.g., PFBS analogs) using in vitro assays (e.g., mitochondrial toxicity) .

- Environmental persistence : Use high-resolution mass spectrometry (HRMS) to detect degradation products in simulated wastewater .

- Risk mitigation : Implement fume hoods and personal protective equipment (PPE) as per SDS guidelines for sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.